2-(2-Fluoro-3-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4. It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetic acid moiety.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Fluoro-3-nitrophenyl)acetic acid are currently unknown. The compound belongs to the class of organic compounds known as nitrobenzenes , which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group
Mode of Action
Nitrobenzenes, the class of compounds to which it belongs, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given that the compound is a nitrobenzene derivative , it may potentially affect pathways involving aromatic compounds
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a nitrobenzene derivative , it may potentially exert effects similar to other compounds in this class, but specific effects would depend on its exact targets and mode of action. More research is needed to elucidate these effects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s solid state at room temperature could affect its solubility and therefore its bioavailability and action Additionally, factors such as pH and the presence of other compounds could potentially influence its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid . This compound can then be converted to this compound through further chemical transformations.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(2-Fluoro-3-aminophenyl)acetic acid, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-(2-Fluoro-3-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 2-Fluoro-4-nitrophenylacetic acid
- 2-Fluoro-5-nitrophenylacetic acid
Uniqueness
2-(2-Fluoro-3-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNJSZZIANNVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-32-1 |
Source
|
Record name | 2-(2-fluoro-3-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.